NCB-0846 is a small-molecule inhibitor of the Traf2- and Nck-interacting protein kinase (TNIK) [ [], []]. TNIK is a serine/threonine kinase that plays a crucial role in various cellular processes, including Wnt signaling, TGF-β signaling, and procollagen trafficking [ [], [], []]. It is often found overexpressed in various cancer types, making it an attractive target for developing novel cancer therapeutics [ [], [], [], [], []].
NCB-0846 is a small-molecule inhibitor targeting the Traf2- and Nck-interacting kinase, also known as TNIK. This compound has garnered attention for its potential therapeutic applications, particularly in oncology, due to its role in modulating the Wnt/β-catenin signaling pathway, which is frequently dysregulated in various cancers, including colorectal cancer and lung cancer. NCB-0846 has demonstrated significant anti-cancer effects in preclinical studies, highlighting its promise as a novel treatment option.
NCB-0846 was identified through structure-activity relationship studies aimed at developing selective inhibitors of TNIK. It is classified as an ATP-competitive inhibitor, meaning it binds to the ATP-binding site of TNIK, thereby inhibiting its kinase activity. The compound was first reported in a study that detailed its synthesis and biological evaluation against colorectal cancer stemness and other cancer types .
The synthesis of NCB-0846 involves several key steps that focus on constructing its complex molecular framework. The compound is derived from a benzimidazole scaffold, which is modified to enhance its potency and selectivity for TNIK.
Technical details regarding specific reaction conditions or reagents used are often proprietary or detailed in experimental sections of related publications .
The molecular structure of NCB-0846 has been elucidated through X-ray crystallography, revealing its binding conformation within the ATP-binding site of TNIK.
The structure also indicates stereochemical configurations that significantly influence its inhibitory potency; for instance, the diastereomer NCB-0970 shows reduced activity due to unfavorable interactions .
NCB-0846 undergoes specific chemical reactions when interacting with TNIK:
This mechanism is critical for understanding how NCB-0846 can sensitize cancer cells to other treatments such as ionizing radiation and chemotherapy agents like cisplatin .
The mechanism of action of NCB-0846 centers on its ability to inhibit TNIK activity, which is pivotal in Wnt signaling:
This dual action—targeting both signaling pathways and enhancing sensitivity to other therapies—positions NCB-0846 as a promising candidate for combination therapies in cancer treatment.
NCB-0846 exhibits several notable physical and chemical properties:
These properties are crucial for evaluating its potential as a therapeutic agent.
NCB-0846 holds significant promise for various scientific applications:
NCB-0846 (CAS No. 1792999-26-8) is a quinazoline-derived small molecule with the molecular formula C₂₁H₂₁N₅O₂ and a molecular weight of 375.42 g/mol [1] [6]. Its structure features a chiral cyclohexanol moiety linked to a benzimidazole-quinazoline core, conferring distinct stereochemical properties. The cis-configuration of the cyclohexanol group is critical for activity, as the active enantiomer [(1R,2S)-4-(2-(1H-benzo[d]imidazol-5-ylamino)quinazolin-8-yloxy)cyclohexan-1-ol] exhibits a 13-fold higher potency than its diastereomer NCB-0970 [1] [4]. X-ray crystallography reveals that NCB-0846 binds TNIK in an inactive "open conformation" via hydrogen bonding with hinge residues (e.g., Cys108) and hydrophobic interactions within the ATP-binding pocket [3] [9].
Table 1: Structural and Physicochemical Properties of NCB-0846
Property | Value | Significance |
---|---|---|
Molecular Formula | C₂₁H₂₁N₅O₂ | Defines atomic composition |
Molecular Weight | 375.42 g/mol | Impacts pharmacokinetics |
CAS Number | 1792999-26-8 | Unique compound identifier |
Stereochemistry | (1R,2S)-cyclohexanol configuration | Critical for TNIK binding affinity |
Solubility | ≥30 mg/mL in DMSO | Facilitates in vitro studies |
Binding Conformation | TNIK inactive state | Ensures selective Wnt pathway inhibition |
NCB-0846 demonstrates high solubility in dimethyl sulfoxide (DMSO) (≥30 mg/mL, 79.91 mM), enabling its use in cellular and in vivo assays [1] [6]. It is typically stored at -20°C in powder form (stable for 3 years) or as a DMSO solution (stable for 6 months at -20°C) [1]. The compound exhibits oral bioavailability, attributed to its resistance to enzymatic degradation and capacity to traverse biological membranes. Metabolic stability studies indicate tolerance to cytochrome P450 2D6 (CYP2D6), reducing risks of hepatic toxicity [9].
NCB-0846 emerged from a kinase-focused screen of quinazoline analogs, optimized for TNIK inhibition and oral activity [4]. It selectively inhibits TNIK with an IC₅₀ of 21 nM, showing 13-fold greater potency than its diastereomer NCB-0970 (IC₅₀ = 272 nM) [1] [4]. In vitro kinase profiling revealed off-target activity against FLT3, JAK3, PDGFRα, TRKA, CDK2/CycA2, and HGK (>80% inhibition at 0.1 μM) [4]. However, functional assays confirmed its specificity for Wnt pathway disruption:
Table 2: Preclinical Profile of NCB-0846
Property | Value | Assay/Model |
---|---|---|
TNIK IC₅₀ | 21 nM | Kinase enzyme assay |
Antiproliferative IC₅₀ | 0.4 μM (HCT-116 cells) | MTT assay, 72-hour incubation |
TCF4 Phosphorylation | Complete inhibition at 3 μM | Immunoblotting |
Wnt Pathway Inhibition | >50% at 1 μM | TCF/LEF reporter assay (HCT116, DLD-1 cells) |
In Vivo Efficacy | Tumor growth suppression | HCT116 xenografts in immunodeficient mice |
Wnt/β-Catenin Pathway: TNIK is a terminal effector of Wnt signaling, acting as a co-activator in the β-catenin/TCF4 transcriptional complex. In colorectal cancer (CRC), >90% of tumors harbor APC or CTNNB1 mutations, leading to constitutive Wnt activation [5] [10]. NCB-0846 disrupts this axis by:
TGFβ/SMAD Pathway: NCB-0846 exhibits cross-pathway activity by blocking TGFβ-induced epithelial-mesenchymal transition (EMT). In lung cancer models:
This dual-pathway blockade disrupts critical oncogenic crosstalk: Wnt-driven proliferation synergizes with TGFβ-mediated metastasis, positioning NCB-0846 as a multifaceted therapeutic candidate [2] [7].
Tables summarize structural and mechanistic data derived from cited studies. For comprehensive datasets, refer to source publications.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7